Product packaging for 2,4-Dimethoxy-1,1'-biphenyl(Cat. No.:CAS No. 17715-56-9)

2,4-Dimethoxy-1,1'-biphenyl

Cat. No.: B2439315
CAS No.: 17715-56-9
M. Wt: 214.264
InChI Key: HSKUIMHAKBYULE-UHFFFAOYSA-N
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Description

Contextualization within Biphenyl (B1667301) Chemical Space

Biphenyls are a class of organic compounds with the general formula (C₆H₅)₂. They consist of two phenyl rings linked by a single bond. rsc.org This core structure is prevalent in many natural products, pharmaceuticals, and advanced materials. rsc.org The rotational freedom around the central carbon-carbon single bond allows for different spatial arrangements, a property that can be influenced by the presence of substituents on the rings.

2,4-Dimethoxy-1,1'-biphenyl is a derivative of this parent structure, featuring two methoxy (B1213986) (-OCH₃) groups at the 2- and 4-positions of one of the benzene (B151609) rings. ontosight.ai This specific substitution pattern breaks the symmetry of the parent biphenyl molecule and introduces electronic and steric effects that significantly influence its chemical behavior and physical properties. The methoxy groups, being electron-donating, alter the electron density distribution within the aromatic system, impacting its reactivity in various chemical transformations.

Significance in Contemporary Organic Synthesis and Materials Science Precursor Research

In the realm of modern organic synthesis, this compound serves as a valuable intermediate and building block. Its unique substitution pattern makes it a precursor for the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals. ontosight.ai For instance, the presence of the methoxy groups can direct further chemical modifications to specific positions on the aromatic rings.

The utility of this compound extends into materials science, where it is investigated as a precursor for the development of novel polymers. ontosight.aiontosight.ai Specifically, it has been explored in the synthesis of polyesters and polyamides. ontosight.ai The biphenyl unit often imparts rigidity and thermal stability to polymer chains, while the methoxy groups can enhance solubility and modify the material's optical or electronic properties. This makes methoxy-substituted biphenyls, including the 2,4-dimethoxy isomer, attractive targets for creating advanced materials with tailored functionalities.

Overview of Established Research Trajectories for Methoxy-Substituted Biphenyls

Research into methoxy-substituted biphenyls has followed several key trajectories, driven by their diverse potential applications. One significant area of investigation is their role in medicinal chemistry. For example, biphenyl urea (B33335) derivatives containing methoxy groups have been synthesized and studied as selective inhibitors of enzymes like CYP1B1, which is implicated in certain cancers. nih.gov

Another prominent research avenue explores their use in materials science, particularly as components of liquid organic hydrogen carriers (LOHCs). mdpi.comresearchgate.net The reversible hydrogenation and dehydrogenation of the aromatic rings in these compounds offer a potential method for the safe storage and transport of hydrogen. researchgate.net Thermodynamic studies on various methoxy-biphenyl isomers are being conducted to optimize their performance for this application. mdpi.comresearchgate.net

Furthermore, the synthesis of methoxy-substituted biphenyls is a field of continuous development. Classic methods like the Ullmann reaction are still employed, while modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer more efficient and versatile routes to these compounds. rsc.orgontosight.aiontosight.ai Research also focuses on understanding the influence of methoxy groups on the atropisomerism of biphenyl compounds, a type of stereoisomerism arising from restricted rotation around the single bond connecting the two aryl rings. acs.org

Detailed Research Findings

The physical and chemical properties of this compound are well-documented. It is a white crystalline solid with a melting point in the range of 113-115°C. ontosight.ai While insoluble in water, it readily dissolves in common organic solvents like ethanol (B145695) and chloroform. ontosight.ai

PropertyValue
Molecular FormulaC₁₄H₁₄O₂
Molecular Weight214.26 g/mol
Melting Point113-115°C
Density1.23 g/cm³
SolubilityInsoluble in water; soluble in organic solvents
Data sourced from multiple references. ontosight.ainih.govchemicalbook.com

The synthesis of this compound can be achieved through various established methods in organic chemistry. One of the classical approaches is the Ullmann reaction, which involves the copper-catalyzed coupling of an aryl halide. ontosight.ai More contemporary and widely used methods include palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. For instance, the reaction of 4-bromophenol (B116583) with 2,4-dimethoxyphenylboronic acid in the presence of a palladium catalyst can be used to generate a related biphenyl structure, highlighting the versatility of this approach for creating various substituted biphenyls. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O2 B2439315 2,4-Dimethoxy-1,1'-biphenyl CAS No. 17715-56-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethoxy-1-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-15-12-8-9-13(14(10-12)16-2)11-6-4-3-5-7-11/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKUIMHAKBYULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,4 Dimethoxy 1,1 Biphenyl and Its Structural Analogs

Direct Coupling and Dimerization Approaches

Direct coupling methods aim to form the biaryl bond by either oxidizing a single aromatic precursor to induce dimerization or by reductively coupling two molecules of an aryl halide. These approaches are often straightforward for creating symmetrical biphenyls.

Oxidative Coupling Reactions for Biaryl Formation

Oxidative aromatic coupling is a foundational method for forming a C-C bond between two arene units without prior functionalization of the coupling partners. nih.gov This approach typically involves the oxidation of an electron-rich aromatic compound, such as a phenol or a methoxy-substituted benzene (B151609), to generate a radical cation. Two of these radical intermediates can then dimerize to form the biaryl linkage.

Common reagents used to facilitate this transformation include metal salts like iron(III) chloride (FeCl₃) or copper(II) salts. nih.gov The reaction proceeds through a mechanism where the metal oxidant removes an electron from the aromatic ring, leading to the reactive intermediate that subsequently couples. While effective for synthesizing certain symmetrical biaryls, a significant challenge of oxidative coupling is controlling regioselectivity, especially when multiple positions on the aromatic ring are activated. organic-chemistry.org For an unsymmetrical precursor, this can lead to a mixture of undesired isomers. Biocatalytic methods using enzymes like laccases or cytochromes P450 are also being explored to overcome limitations in selectivity by providing catalyst-controlled reactions. organic-chemistry.org

Reductive Coupling Pathways

Reductive coupling provides an alternative pathway to biaryls, typically starting from aryl halides. These reactions involve the use of a metal catalyst, often nickel, in the presence of a stoichiometric metallic reductant such as zinc (Zn) or manganese (Mn). wikipedia.orgmasterorganicchemistry.com In this process, the active low-valent nickel catalyst is generated in situ, which then reacts with the aryl halide through oxidative addition.

Unlike traditional hydrogenation catalysts such as Raney Nickel, which are primarily used for reducing functional groups like alkenes, alkynes, and nitro groups through the action of adsorbed surface hydrogen, nickel-catalyzed reductive couplings operate via a distinct mechanistic cycle involving Ni(0), Ni(I), and Ni(II) oxidation states. nih.govwisc.edu These methods can be adapted for the homocoupling (dimerization) of a single aryl halide or, more commonly, for the cross-coupling of two different electrophiles (e.g., an aryl iodide and an aryl bromide) to form unsymmetrical biaryls. researchgate.net The choice of ligands, reductant, and additives is crucial for achieving high yields and suppressing side reactions. masterorganicchemistry.com

Cross-Coupling Reaction Protocols

Cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for constructing C-C bonds, including the biaryl linkage. These methods offer superior control over the final structure compared to direct dimerization, allowing for the precise synthesis of unsymmetrical biphenyls.

Palladium-Catalyzed Suzuki-Miyaura Coupling for Biaryl Scaffolds

The Palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry and the most widely used method for preparing biaryl compounds. researchgate.net This reaction creates a bond between an organoboron species (typically a boronic acid or boronate ester) and an organic halide or triflate. Its popularity stems from the mild reaction conditions, low toxicity of boron byproducts, broad functional group tolerance, and the commercial availability of a vast array of starting materials. For the synthesis of 2,4-Dimethoxy-1,1'-biphenyl, this would typically involve the reaction of a (2,4-dimethoxyphenyl)boronic acid with a halobenzene or, conversely, a phenylboronic acid with a 1-halo-2,4-dimethoxybenzene.

The catalytic cycle involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar-X) to form a Pd(II) intermediate.

Transmetalation: The organic group from the organoboron reagent (Ar'-B(OR)₂) is transferred to the palladium center, displacing the halide. This step requires the presence of a base.

Reductive Elimination: The two organic groups on the palladium complex (Ar and Ar') couple and are eliminated from the metal center, forming the desired biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst.

The success and efficiency of the Suzuki-Miyaura coupling are highly dependent on the careful optimization of several reaction parameters. The choice of catalyst, ligand, base, and solvent system must be tailored to the specific substrates involved.

Catalyst and Ligand: While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are effective for many applications, modern systems often use a combination of a palladium precursor, such as Palladium(II) acetate [Pd(OAc)₂], and a specialized phosphine (B1218219) ligand. Electron-rich and bulky phosphine ligands (e.g., SPhos, RuPhos) can significantly improve reaction rates and yields, especially for less reactive aryl chlorides or sterically hindered substrates. wikipedia.org

Base: A base is essential for the transmetalation step. Common choices include inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The strength and nature of the base can influence reaction outcomes and must be chosen to be compatible with any sensitive functional groups on the substrates.

Solvent: The solvent system typically consists of an organic solvent and water. Popular choices include mixtures like dioxane/water, toluene/ethanol (B145695)/water, or acetonitrile/water. wisc.edu The solvent's role is to dissolve the various organic and inorganic components of the reaction mixture.

Recent advancements have seen the use of machine learning and automated systems to rapidly screen combinations of these parameters, allowing for the development of highly generalized and robust conditions applicable to a wide range of substrates. masterorganicchemistry.com

Table 1: Example Parameters for Suzuki-Miyaura Coupling Optimization

Parameter Common Options Purpose
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ Provides the active Pd(0) catalyst
Ligand PPh₃, SPhos, RuPhos, XantPhos Stabilizes the catalyst, modulates reactivity
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ Activates the boronic acid for transmetalation
Solvent System Dioxane/H₂O, Toluene/EtOH/H₂O, ACN/H₂O Dissolves reactants and reagents
Temperature Room Temperature to >100 °C Influences reaction rate

While the Suzuki-Miyaura reaction has a broad scope, the electronic and steric properties of the substrates can present challenges. Dimethoxy-substituted precursors, such as those used to synthesize this compound, are generally well-tolerated. The methoxy (B1213986) groups are electron-donating, which can influence the reactivity of the aryl halide in the oxidative addition step.

However, substitution at the ortho position (the position adjacent to the coupling site), such as the 2-methoxy group in a 1-halo-2,4-dimethoxybenzene precursor, can introduce steric hindrance. This bulkiness can slow down the oxidative addition or reductive elimination steps, potentially leading to lower yields or requiring more forcing conditions. To overcome these steric challenges, the use of highly active catalytic systems with bulky, electron-rich phosphine ligands is often necessary to promote efficient coupling. Despite these considerations, the versatility of available catalytic systems means that even sterically demanding or electronically challenging dimethoxy-substituted biaryls can be synthesized with high efficiency through careful reaction optimization. wikipedia.org

Grignard Reagent-Mediated Cross-Coupling Strategies

Cross-coupling reactions involving Grignard reagents are a powerful tool for the formation of carbon-carbon bonds. In the synthesis of biphenyl (B1667301) derivatives, an aryl Grignard reagent, such as 2,4-dimethoxyphenylmagnesium bromide, can be coupled with an aryl halide in the presence of a transition metal catalyst. Iron catalysts, in particular, have gained attention due to their low cost and toxicity. nii.ac.jp For instance, iron(III) salts like FeCl₃ can effectively catalyze the coupling of aryl Grignard reagents with aryl halides, though this can sometimes lead to a mixture of homo- and cross-coupled products. banglajol.info

The choice of catalyst and reaction conditions is crucial to suppress the formation of undesired homo-coupled byproducts (e.g., biphenyl from the coupling of two phenylmagnesium bromide molecules). nii.ac.jp Some iron catalyst systems have been developed to be stable to air and moisture, offering practical advantages for these "ligand-free" cross-coupling reactions. nii.ac.jp Rhodium catalysts have also been employed, particularly for the homo-coupling of Grignard reagents to produce symmetrical biphenyls. beilstein-journals.org

Nickel-Catalyzed Coupling Reactions

Nickel complexes are highly effective catalysts for the cross-coupling of aryl halides with a variety of organometallic reagents, including Grignard reagents. orgsyn.org Phosphine-nickel complexes, such as dichloro[1,3-bis(diphenylphosphino)propane]nickel(II), are particularly useful and have wide applications in synthesizing alkyl, alkenyl, and aryl-substituted aromatic compounds. orgsyn.org These reactions provide a one-step method for creating C(sp²)–C(sp²) bonds. orgsyn.org

Nickel-catalyzed reactions can be applied to a broad range of substrates, including aryl chlorides, bromides, and iodides, to produce biaryls in good yields. oup.com The process often involves the reduction of a Ni(II) species in the presence of a reducing agent like zinc to generate the active Ni(0) catalyst. oup.com More recently, nickel-catalyzed electrochemical methods have emerged, which use electrical energy to drive the chemical transformation, avoiding the need for stoichiometric chemical reductants. rsc.org These electrochemical approaches have shown success in the homo-coupling of aryl halides to form symmetrical biphenyls. rsc.org

Table 1: Examples of Nickel-Catalyzed Biaryl Synthesis

Aryl Halide Coupling Partner Catalyst System Solvent Product Yield (%) Reference
1,2-Dichlorobenzene n-Butylmagnesium bromide NiCl₂(dppp) Ether 1,2-Dibutylbenzene 98 orgsyn.org
Iodobenzene - NiBr₂(PPh₃)₂ / Zn / Et₄NI THF Biphenyl 92 oup.com
4-Chlorotoluene - NiBr₂(PPh₃)₂ / Zn / Et₄NI THF 4,4'-Dimethylbiphenyl 86 oup.com

Note: This table is interactive and can be sorted by column.

Other Transition Metal-Based Methodologies

Besides nickel and iron, palladium catalysts are preeminent in the synthesis of biaryl compounds. bris.ac.uk The Suzuki-Miyaura coupling, which pairs an arylboronic acid with an aryl halide, is one of the most widely used methods for forming C-C bonds due to its high functional group tolerance. nih.gov The catalytic cycle typically involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the catalyst. nih.gov

Another significant palladium-catalyzed method is the Stille cross-coupling reaction, which utilizes organotin reagents (organostannanes). nih.govresearchgate.net The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation (in this case, from the organotin compound), and reductive elimination. nih.gov Organotin reagents are valued for their stability and tolerance of a wide variety of functional groups. nih.govsigmaaldrich.com

Aromatic Substitution Reactions

Friedel-Crafts Type Reactions on Substituted Benzene and Biphenyl Systems

Friedel-Crafts reactions are a cornerstone of aromatic chemistry, allowing for the introduction of alkyl or acyl groups onto an aromatic ring. libretexts.org Friedel-Crafts acylation, in particular, is a reliable method for forming aryl ketones. The reaction involves treating an aromatic compound like benzene or a substituted derivative with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org The electrophile is typically an acylium ion, which attacks the aromatic ring. nih.gov

This reaction is crucial for synthesizing precursors to more complex biphenyls. For example, a substituted benzene can be acylated and then used as a substrate in a subsequent cross-coupling reaction. khanacademy.org It is important to note that strongly deactivated aromatic rings are not suitable substrates for Friedel-Crafts reactions. khanacademy.org The acylation of an existing biphenyl system can also be performed, typically yielding a mixture of substituted products. nih.gov

Halogenation and Subsequent Coupling Strategies

The introduction of a halogen atom onto an aromatic ring is a critical step for preparing substrates for many cross-coupling reactions. Aromatic compounds can be brominated using reagents like N-bromosuccinimide (NBS), often with photochemical activation or a radical initiator. researchgate.net This allows for the regioselective installation of a bromine atom, which can then serve as a leaving group in Suzuki, Stille, Grignard, or other coupling reactions. For instance, a dimethoxybenzene derivative can be brominated and then coupled with another aryl partner to form the target biphenyl structure. researchgate.net

Utilization of Specialized Reagents (e.g., Organotellurium Compounds, Organostannanes)

Organostannanes are key reagents in Stille cross-coupling reactions for the synthesis of biphenyls. ossila.com These compounds, which feature a tin-carbon bond, are used to transfer an organic group to the palladium catalyst during the transmetalation step. sigmaaldrich.comorgsyn.org A wide array of functionalized organotin reagents are available, making the Stille reaction a versatile tool for constructing complex molecules. researchgate.netsigmaaldrich.com

Organotellurium compounds, while less common, offer unique reactivity in organic synthesis. wikipedia.org These compounds can be prepared from elemental tellurium or tellurium tetrachloride. researchgate.net Aryl lithium or Grignard reagents react with elemental tellurium to form organotelluride anions (RTeLi), which can then be used in subsequent reactions. wikipedia.org While their primary applications have been as specialized oxidizing or reducing agents, organotellurium compounds have also been utilized in coupling reactions to form C-C bonds, providing an alternative route for synthetic chemists. researchgate.netekb.eg

Regioselectivity and Isomer Control in this compound Synthesis

The creation of unsymmetrical biphenyls like this compound necessitates a high degree of regioselectivity to ensure the desired isomeric form is produced. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental to this process. The selectivity of these reactions is influenced by the electronic properties of the substituents and the steric environment around the reaction sites. For instance, in dichlorinated N-heteroarenes, halides adjacent to the nitrogen atom are typically more reactive. nih.gov However, the use of sterically hindered ligands can reverse this selectivity, enabling reactions at otherwise less reactive positions. nih.gov

In the case of 2,4-dibromopyridine, Suzuki cross-coupling reactions preferentially occur at the more electrophilic C2 position. researchgate.net The choice of catalyst system, including the palladium source and ligands, plays a critical role in directing the reaction to the desired position and can even lead to unconventional site-selectivity. nih.govresearchgate.net For polyhaloheteroaromatics, a predictive model based on ¹H NMR chemical shifts of the parent compound can help determine the site of coupling. semanticscholar.org

A common side reaction in cross-coupling methodologies is homocoupling, where two molecules of the same starting material react, leading to undesired symmetrical biphenyl byproducts. yonedalabs.comreddit.com This is particularly prevalent with boronic acid reactants, especially in the presence of molecular oxygen. yonedalabs.comreddit.com

Several strategies are employed to suppress the formation of these impurities:

Atmosphere Control: Maintaining an inert atmosphere by thoroughly degassing the reaction vessel and reactants minimizes the presence of oxygen, which can promote homocoupling. reddit.comresearchgate.net

Stoichiometry Adjustment: Using a slight excess (e.g., 1.1-1.4 equivalents) of the boronic acid partner can help drive the desired cross-coupling reaction to completion and reduce unreacted starting materials.

Catalyst and Reaction Conditions: Optimizing the catalyst loading and employing faster reaction conditions can often lead to higher yields of the desired product with fewer side reactions. Adding a mild reducing agent, such as potassium formate, can also suppress homocoupling by minimizing the concentration of free Pd(II) species that can initiate this unwanted pathway. researchgate.net

Solvent Choice: The addition of co-solvents like ethanol or isopropanol to aqueous Suzuki reactions can sometimes accelerate the desired coupling.

Table 1: Effect of Ligands on Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide This table is illustrative, based on findings for sterically demanding couplings, to demonstrate how ligand choice impacts yield and byproduct formation in reactions analogous to the synthesis of ortho-substituted biphenyls.

EntryLigandYield of Cross-Coupling Product (%)Yield of Reduction Byproduct (%)
1BI-DIME317
2AntPhosIncreased significantly-

Data adapted from studies on sterically demanding aryl-alkyl couplings. rsc.org

The presence of a substituent at the ortho position, such as the 2-methoxy group in this compound, introduces significant steric hindrance. nih.govnih.govsemanticscholar.orgaskfilo.comdocumentsdelivered.com This steric bulk can impede the approach of the catalyst and coupling partners, making the synthesis of di-, tri-, and tetra-ortho-substituted biaryls particularly challenging. semanticscholar.orgresearchgate.net

Key challenges include:

Reduced Reactivity: Steric hindrance can dramatically lower reaction rates, often requiring more forceful conditions or specialized, highly active catalysts to achieve good yields. semanticscholar.org

Atropisomerism: When bulky groups are present on the ortho positions of both phenyl rings, the rotation around the central C-C bond can be restricted. askfilo.compharmaguideline.comquora.com This can lead to the formation of stable, non-interconverting rotational isomers known as atropisomers, which adds a layer of stereochemical complexity. pharmaguideline.comquora.comcarewellpharma.in

Catalyst Design: Overcoming these steric challenges has driven the development of sophisticated catalyst systems. Robust palladium complexes with bulky, electron-rich N-heterocyclic carbene (NHC) or phosphine ligands (e.g., RuPhos, AntPhos) have proven highly effective for coupling sterically hindered substrates, even at low catalyst loadings. rsc.orgresearchgate.netnih.govorganic-chemistry.org These advanced catalysts facilitate the synthesis of even extremely hindered biaryls, such as those with ortho-isopropyl substituents. nih.gov

Sustainable and Green Synthetic Approaches for Biphenyl Systems

Modern synthetic chemistry places a strong emphasis on developing environmentally benign and sustainable methods. nih.govspringerprofessional.de For biphenyl synthesis, this involves moving away from traditional methods that often use hazardous solvents and generate significant waste. researchgate.net

Prominent green strategies include:

Direct C-H Arylation: This powerful technique forms biaryl compounds by directly coupling a C-H bond of one arene with an aryl halide, bypassing the need to pre-functionalize one of the coupling partners into an organometallic reagent. rsc.orgacs.orgresearchgate.netki.siresearchgate.netrsc.orgresearchgate.netnih.gov This approach improves atom economy and reduces synthetic steps. researchgate.net Palladium catalysts are often used, and research has shown that confining the catalyst within zeolite pores can enable shape-selective C-H activation, improving regioselectivity. ki.si

Greener Solvents: A major focus of green chemistry is the replacement of conventional organic solvents. nih.gov Water is an ideal green solvent, and the use of "designer" surfactants to create micelles allows palladium-catalyzed couplings to be performed efficiently in aqueous media, often at room temperature. researchgate.netnih.gov Other renewable solvents like limonene, p-cymene, and 2-MeTHF have also been successfully used in various carbonylative and cross-coupling reactions. acs.org

Alternative Catalysts and Conditions: To reduce reliance on expensive and rare palladium catalysts, researchers are exploring catalysts based on more earth-abundant metals like nickel and copper. rsc.org Additionally, the use of microwave irradiation and solvent-free reaction conditions can accelerate reactions, increase yields, and reduce energy consumption. springerprofessional.de Heterogeneous catalysts, such as palladium supported on graphene oxide or multi-walled carbon nanotubes, offer the advantage of easy separation and recyclability, further enhancing the sustainability of the process. rsc.org

Table 2: Comparison of Green Solvents in Palladium-Catalyzed Carbonylative Coupling This table illustrates the effectiveness of various renewable solvents compared to a traditional solvent for a model carbonylative coupling reaction, highlighting the potential for greener alternatives in biphenyl synthesis.

SolventTypeYield (%)
TolueneTraditional (Non-renewable)High
LimoneneRenewableHigh
p-CymeneRenewableHigh
2-MeTHFRenewableModerate (50%)
DMCRenewableLow (16-50%)

Data generalized from studies on renewable solvents for Pd-catalyzed carbonylations. acs.org

Derivatization and Functionalization Strategies for 2,4 Dimethoxy 1,1 Biphenyl

Chemical Transformations of Methoxy (B1213986) Groups

The methoxy groups in 2,4-Dimethoxy-1,1'-biphenyl are key functional handles that can be chemically altered to introduce new functionalities. The most common transformation is the cleavage of the methyl ether to yield the corresponding dihydroxybiphenyl. This demethylation is typically achieved using strong acids or Lewis acids.

Common reagents for the cleavage of aryl methyl ethers include boron tribromide (BBr₃), hydrobromic acid (HBr), and aluminium chloride (AlCl₃). The choice of reagent and reaction conditions is crucial to ensure selective and high-yielding conversion without unwanted side reactions on the biphenyl (B1667301) core. For instance, BBr₃ is a powerful and often preferred reagent for its ability to effect ether cleavage under relatively mild conditions.

The resulting dihydroxybiphenyl derivative serves as a valuable intermediate for further functionalization. The phenolic hydroxyl groups can be subsequently alkylated, acylated, or used as directing groups in further aromatic substitution reactions, significantly expanding the synthetic utility of the original this compound scaffold.

Functionalization of the Biphenyl Core

The biphenyl core of this compound is amenable to a range of functionalization reactions, allowing for the introduction of a wide array of substituents. These reactions are guided by the electronic properties of the methoxy groups and the inherent reactivity of the biphenyl system.

Electrophilic Aromatic Substitution Reactions on the Biphenyl Moiety

The two methoxy groups on one of the phenyl rings are strong activating groups and direct incoming electrophiles to the ortho and para positions. In the case of this compound, the positions on the dimethoxy-substituted ring are highly activated. The directing effects of the substituents would predict that electrophilic attack is most likely to occur at the C5 position, which is para to the C2-methoxy group and ortho to the C4-methoxy group. The C3 position is also activated (ortho to both methoxy groups), but may be slightly less favored due to steric hindrance. The other phenyl ring is less activated and would be substituted under more forcing conditions, with substitution expected at its ortho and para positions.

Common electrophilic aromatic substitution reactions applicable to this system include:

Nitration: Introduction of a nitro group (–NO₂) is typically achieved using a mixture of nitric acid and sulfuric acid. The resulting nitro-derivatives are valuable precursors for the synthesis of amines and other nitrogen-containing compounds.

Halogenation: Bromination or chlorination can be carried out using elemental bromine or chlorine in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. Halogenated biphenyls are versatile intermediates in cross-coupling reactions.

Friedel-Crafts Reactions: Alkylation or acylation of the biphenyl core can be accomplished using alkyl or acyl halides with a Lewis acid catalyst. These reactions introduce carbon-based functional groups, extending the molecular framework.

Introduction of Diverse Functional Groups

Beyond classical electrophilic aromatic substitution, a variety of other functional groups can be introduced onto the biphenyl scaffold, often through modern cross-coupling methodologies or by functional group transformations of pre-installed substituents.

Vinyl Group: The introduction of a vinyl group can be achieved through several methods, including palladium-catalyzed cross-coupling reactions such as the Stille or Suzuki coupling of a halogenated this compound derivative with a vinyl organometallic reagent.

Nitro Group: While direct nitration is a common method, the synthesis of specific nitro-substituted dimethoxybiphenyls can also be achieved through cross-coupling strategies. For example, the Suzuki-Miyaura coupling of a substituted phenylboronic acid with a nitro-substituted aryl halide allows for the controlled formation of compounds like 3,4-Dimethoxy-4′-nitro-1,1′-biphenyl Current time information in St Louis, MO, US.. This approach offers high regioselectivity in the placement of the nitro group.

Carboxylic Acid: The introduction of a carboxylic acid group can be accomplished by carboxylation of an organometallic derivative (e.g., a lithiated or Grignard reagent) of this compound with carbon dioxide. Alternatively, Suzuki-Miyaura cross-coupling reactions between a bromobenzoic acid and an aryl boronic acid are a powerful tool for the synthesis of a wide range of biphenyl carboxylic acids nih.gov.

Oxazole (B20620): Oxazole rings can be constructed on the biphenyl scaffold from appropriate precursors. A common method is the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) niscpr.res.in. To apply this to the target molecule, a formyl group would first need to be introduced onto the this compound core, for instance, through Vilsmeier-Haack or Duff reaction.

Functional GroupMethod of IntroductionReagents
VinylStille/Suzuki CouplingVinyl stannane (B1208499) or boronic acid, Pd catalyst
NitroElectrophilic NitrationHNO₃, H₂SO₄
NitroSuzuki-Miyaura CouplingNitro-aryl halide, dimethoxyphenylboronic acid, Pd catalyst
Carboxylic AcidCarboxylationOrganometallic derivative, CO₂
Carboxylic AcidSuzuki-Miyaura CouplingBromobenzoic acid, aryl boronic acid, Pd catalyst
Oxazolevan Leusen SynthesisFormyl-biphenyl derivative, TosMIC, base

Synthesis of Polycyclic Aromatic Hydrocarbons and Extended Biphenyl Systems (e.g., Terphenyls)

Derivatives of this compound can serve as building blocks for the synthesis of larger, more complex aromatic systems.

Terphenyls: Terphenyls, which consist of three linked phenyl rings, can be synthesized using iterative cross-coupling reactions. For instance, a bromo-derivative of this compound could be subjected to a Suzuki coupling with a phenylboronic acid to generate a terphenyl structure. The strategic placement of functional groups on the biphenyl starting material allows for the controlled synthesis of a variety of substituted terphenyls.

Polycyclic Aromatic Hydrocarbons (PAHs): Intramolecular cyclization reactions of appropriately substituted biphenyl derivatives can lead to the formation of polycyclic aromatic hydrocarbons. For example, a derivative of this compound bearing ortho-positioned reactive groups on each ring could potentially undergo a cyclization reaction to form a fused ring system. The Scholl reaction, which involves the acid-catalyzed intramolecular coupling of aryl groups, is a common method for the synthesis of PAHs from biaryl precursors.

Development of Advanced Biphenyl Derivatives as Chemical Building Blocks

The functionalized derivatives of this compound are valuable as advanced chemical building blocks for the synthesis of a wide range of complex organic molecules. The presence of multiple functional groups and the rigid, yet conformationally flexible, biphenyl core make these compounds attractive for various applications.

Substituted biphenyls are key components in the synthesis of:

Liquid Crystals: The elongated and rigid structure of the biphenyl unit is a common feature in many liquid crystalline materials. By tuning the substituents on the biphenyl core, the mesomorphic properties can be finely controlled.

Conjugated Polymers: Biphenyl units can be incorporated into the backbone of conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of the resulting polymers can be modulated by the nature of the substituents on the biphenyl rings.

Pharmacologically Active Compounds: The biphenyl moiety is a recognized pharmacophore present in numerous drugs. Derivatives of this compound can serve as starting materials for the synthesis of novel drug candidates with potential activities in various therapeutic areas.

Chiral Ligands: Atropisomeric biphenyls, which exhibit axial chirality, are widely used as chiral ligands in asymmetric catalysis. The introduction of appropriate functional groups on this compound could allow for the synthesis of novel chiral ligands.

The strategic functionalization of this compound provides access to a diverse library of derivatives that can be employed as versatile building blocks in the construction of complex and functional molecular systems.

Despite a comprehensive search for experimental spectroscopic data for the specific compound This compound , the necessary detailed ¹H NMR, ¹³C NMR, two-dimensional NMR, FT-IR, and Raman spectra are not available in the public domain. The search results yielded information for related isomers, such as 4,4'-dimethoxy-1,1'-biphenyl, and general discussions of spectroscopic methods, but no specific data sets for the requested molecule.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline focusing solely on the spectroscopic characterization of this compound. An article based on hypothetical data or data from other isomers would not meet the required standards of scientific accuracy and specificity.

Structural Elucidation and Spectroscopic Characterization of 2,4 Dimethoxy 1,1 Biphenyl

Mass Spectrometry (MS) Techniques

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For 2,4-Dimethoxy-1,1'-biphenyl, the molecular formula is C₁₄H₁₄O₂. HRMS can confirm this composition by providing an exact mass measurement that distinguishes it from other compounds with the same nominal mass. The theoretical exact mass can be calculated and compared with experimental data for definitive identification.

Table 1: Theoretical HRMS Data for this compound

Molecular Formula Theoretical (Calculated) Monoisotopic Mass ( g/mol )
C₁₄H₁₄O₂ 214.0994

Note: Specific experimental HRMS data for this compound was not found in the reviewed sources.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is used to identify and quantify individual components of a mixture. In the analysis of this compound, GC would first separate the compound from any impurities, and the mass spectrometer would then generate a mass spectrum based on its fragmentation pattern.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation pathways for biphenyl (B1667301) ethers may include the loss of methyl groups (-CH₃), methoxy (B1213986) groups (-OCH₃), or carbon monoxide (-CO), leading to characteristic fragment ions. These fragmentation patterns are crucial for structural confirmation.

Note: A specific, experimentally determined mass spectrum or fragmentation pattern for this compound was not available in the searched scientific literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The biphenyl system in this compound constitutes a chromophore that absorbs UV light. The presence of methoxy groups (auxochromes) on the phenyl rings is expected to cause a bathochromic (red) shift in the absorption maxima (λmax) compared to unsubstituted biphenyl. The spectrum provides information about the extent of conjugation and the electronic structure of the molecule.

Note: Specific experimental UV-Vis absorption maxima (λmax) for this compound were not found in the available literature.

Single Crystal X-Ray Diffraction (SC-XRD) Analysis

Single Crystal X-Ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can precisely measure bond lengths, bond angles, and dihedral angles, providing a complete picture of the molecular geometry and packing in the crystal lattice.

Determination of Crystal System and Space Group

To perform SC-XRD, a suitable single crystal of this compound would be required. The diffraction data collected from the crystal would allow for the determination of its unit cell parameters (a, b, c, α, β, γ), which define the crystal system (e.g., monoclinic, orthorhombic). The systematic absences in the diffraction pattern would then be used to identify the space group, which describes the symmetry elements of the crystal.

Note: Published single-crystal X-ray diffraction data, including the crystal system and space group for this compound, could not be located in the reviewed sources.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Table 2: Crystallographic Data for this compound

Parameter Value
Crystal System Data not available
Space Group Data not available
Selected Bond Lengths (Å) Data not available
Selected Bond Angles (°) Data not available
Dihedral Angle (°) Data not available

Note: As no crystal structure has been reported, these data are currently unavailable.

Table of Mentioned Chemical Compounds

Compound Name
This compound
Biphenyl

Investigation of Intermolecular Interactions in the Solid State of this compound

A comprehensive investigation into the intermolecular interactions governing the solid-state packing of this compound is currently limited by the absence of publicly available single-crystal X-ray diffraction data. Crystallographic studies are essential for the precise determination of molecular geometry, crystal packing, and the intricate network of non-covalent interactions that dictate the supramolecular architecture.

In the absence of specific experimental data for this compound, a theoretical framework based on the analysis of closely related biphenyl derivatives can be outlined. Such an analysis would typically involve the identification and characterization of C-H···π interactions, π···π stacking, and Van der Waals forces.

C-H···π Interactions: These are weak hydrogen bonds where a carbon-hydrogen bond acts as the hydrogen bond donor and a π-system (an aromatic ring) serves as the acceptor. In the hypothetical crystal structure of this compound, C-H bonds from the aromatic rings and the methoxy groups could interact with the electron-rich π-faces of adjacent biphenyl systems. The geometry and strength of these interactions, including donor-hydrogen···acceptor distances and angles, would be crucial in directing the crystal packing.

π···π Interactions: These non-covalent interactions occur between aromatic rings. The specific geometry of π···π stacking can vary, including face-to-face, parallel-displaced, and edge-to-face (T-shaped) arrangements. The presence and nature of these interactions in the solid state of this compound would significantly influence the cohesion and stability of the crystal lattice. Analysis would focus on parameters such as the inter-centroid distance between interacting rings and the slip angle.

To provide detailed and scientifically accurate findings on the intermolecular interactions of this compound, experimental determination of its crystal structure is a necessary prerequisite. Without such data, any discussion remains speculative.

Data Tables

Due to the lack of available crystallographic data for this compound, no data tables of intermolecular interaction parameters can be generated at this time.

Computational and Theoretical Investigations of 2,4 Dimethoxy 1,1 Biphenyl

Density Functional Theory (DFT) Calculations

Geometry Optimization and Conformational Landscapes

While detailed conformational analysis for 2,4-Dimethoxy-1,1'-biphenyl is not present in the available literature, geometry optimization would be the first step in a typical computational study. This process involves finding the lowest energy conformation of the molecule. For biphenyl (B1667301) derivatives, a key parameter is the dihedral angle between the two phenyl rings, which is influenced by the steric and electronic effects of the substituents. In the case of this compound, the presence of a methoxy (B1213986) group at the ortho position (position 2) would be expected to induce significant steric hindrance, likely resulting in a larger dihedral angle compared to its 4,4'- counterpart to minimize steric repulsion.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Energy Gaps, Charge Distribution)

The electronic properties of this compound could be thoroughly investigated through an analysis of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. For the related 4,4'-dimethoxy-1,1'-biphenyl, the HOMO-LUMO energy gap has been calculated to be 4.57 eV, indicating high stability. One would anticipate a different energy gap for the 2,4-isomer due to the altered substituent positions affecting the electronic distribution. The charge distribution across the molecule would also be influenced by the positions of the electron-donating methoxy groups.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For a molecule like this compound, the oxygen atoms of the methoxy groups would be expected to be regions of high negative potential, while the hydrogen atoms would exhibit positive potential.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules. This analysis can predict properties such as absorption and emission spectra. While no specific TD-DFT studies on this compound were found, such a study would provide valuable insights into its photophysical properties, including the energies and characteristics of its electronic transitions.

Molecular Dynamics Simulations for Conformational and Dynamic Studies

Molecular dynamics (MD) simulations could be employed to study the conformational dynamics of this compound over time. MD simulations provide a detailed picture of the molecule's flexibility, including the rotation around the biphenyl linkage and the movement of the methoxy groups. This information is crucial for understanding how the molecule behaves in different environments, such as in solution or within a biological system. No specific MD simulation studies for this compound were identified in the provided search results.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful technique for visualizing and quantifying intermolecular interactions in a crystal lattice. This method generates a three-dimensional surface around a molecule and can be used to create two-dimensional fingerprint plots that summarize the different types of intermolecular contacts and their relative contributions. For the related 4,4'-dimethoxy-1,1'-biphenyl, Hirshfeld analysis has revealed the presence of H···H, C···H, and O···H interactions. A similar analysis for this compound would be necessary to understand its specific crystal packing and intermolecular interactions, which would be influenced by the different placement of the methoxy groups.

A comprehensive review of available scientific literature reveals a significant lack of specific research on the chemical compound this compound. Despite targeted searches for computational and theoretical investigations, including data on intermolecular contacts and comparisons between theoretical and experimental findings, no dedicated studies for this particular isomer were identified.

Consequently, it is not possible to provide a detailed article on the computational and theoretical investigations of this compound that adheres to the requested structure and content, which includes:

Purification and Analytical Methodologies for 2,4 Dimethoxy 1,1 Biphenyl

Chromatographic Separation Techniques

Chromatography is a cornerstone for the purification of 2,4-Dimethoxy-1,1'-biphenyl from crude reaction mixtures, effectively separating it from starting materials, reagents, and byproducts. The choice of technique depends on the scale of purification and the required purity level.

Column Chromatography (Normal and Reverse Phase)

Flash column chromatography is a widely utilized and effective method for the purification of gram-scale quantities of this compound. orgsyn.org This technique leverages the differential adsorption of components in a mixture onto a solid stationary phase as a liquid mobile phase passes through it.

Normal-Phase Chromatography: In the context of purifying dimethoxybiphenyl derivatives, normal-phase chromatography is common. A polar stationary phase, typically silica (B1680970) gel (SiO2), is used in conjunction with a non-polar mobile phase (eluent). For compounds like this compound, a gradient elution is often employed, starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent. A common solvent system is a mixture of hexane and ethyl acetate. The separation is based on polarity, with less polar compounds eluting from the column first. The ideal solvent system is one that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate, as this generally translates to good separation on a column. rochester.edu For instance, the purification of a similar compound, 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, was achieved using a gradient of hexane to a 70:30 hexane/ethyl acetate mixture.

Reverse-Phase Chromatography: While less common for this specific class of compounds in preparative scale, reverse-phase chromatography can be employed. This technique uses a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase, such as mixtures of water with methanol or acetonitrile. In this mode, more polar compounds elute first. This method is particularly useful for separating compounds that are highly non-polar and may not be well-retained on a normal-phase column.

Table 1: General Parameters for Column Chromatography of this compound

Parameter Normal-Phase Reverse-Phase
Stationary Phase Silica Gel (SiO₂) C18-functionalized Silica
Typical Eluent Hexane/Ethyl Acetate gradient Methanol/Water or Acetonitrile/Water gradient
Elution Order Least polar compounds elute first Most polar compounds elute first

| Application | Primary purification of synthesis products | Separation of non-polar mixtures |

High-Performance Liquid Chromatography (HPLC)

For analytical purposes and small-scale purification, High-Performance Liquid Chromatography (HPLC) offers superior resolution and speed compared to traditional column chromatography. Reverse-phase HPLC is the most common mode for the analysis of biphenyl (B1667301) compounds.

A typical HPLC setup for analyzing this compound would involve a C18 or a Phenyl-Hexyl column. Phenyl-based stationary phases, particularly those with a biphenyl moiety, can offer enhanced selectivity for aromatic compounds due to potential π-π interactions between the analyte and the stationary phase. The mobile phase is typically a gradient of a polar solvent, like water (often with a small amount of acid like formic or phosphoric acid to improve peak shape), and an organic modifier such as methanol or acetonitrile. nih.gov Detection is commonly performed using a UV detector, as the biphenyl core of the molecule is chromophoric. For example, a validated method for a complex dimethoxybiphenyl derivative utilized a C18 column with a mobile phase of methanol and a sodium dihydrogen phosphate buffer. elsevierpure.com

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This results in much higher efficiency, resolution, and speed compared to conventional HPLC. UPLC is particularly advantageous for separating complex mixtures, including positional isomers which can be challenging to resolve. ijrpc.com

For the analysis of this compound and its potential isomers, a UPLC method would likely employ a reverse-phase column, such as a C18 or a specialized phenyl-based column, with a rapid gradient elution of acetonitrile and water. The reduced analysis time, often under 10 minutes, makes UPLC a powerful tool for high-throughput analysis in reaction monitoring and purity checks. The separation of dimethoxybenzoic acid isomers has been successfully demonstrated using UPLC, highlighting its capability for resolving closely related structures.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions that produce this compound, such as Suzuki-Miyaura coupling. wisc.edu A small aliquot of the reaction mixture is spotted on a TLC plate coated with a stationary phase, typically silica gel. The plate is then developed in a chamber containing a suitable mobile phase.

By co-spotting the reaction mixture alongside the starting materials, it is possible to visually track the consumption of reactants and the formation of the product. The different components will travel up the plate at different rates based on their polarity, resulting in distinct spots. For instance, in the synthesis of a dimethoxybiphenyl derivative, TLC on silica gel with a hexane-acetone (85:15) mobile phase was used to monitor the reaction's progress, with the product showing a different Rf value than the starting material. rsc.org The spots are typically visualized under UV light, as the aromatic rings of the biphenyl structure are UV-active.

Table 2: Example TLC System for Monitoring Biphenyl Synthesis

Component Description
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase Hexane/Acetone (85:15, v/v)
Visualization UV light (254 nm)

| Application | Tracking the conversion of starting materials to the dimethoxybiphenyl product. |

Recrystallization Techniques for Compound Purity

Following chromatographic purification, recrystallization is often employed as a final step to obtain highly pure, crystalline this compound. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a minimum amount of a hot solvent in which the compound is soluble, but the impurities are either insoluble or sparingly soluble. Upon slow cooling, the desired compound crystallizes out of the solution, leaving the impurities behind in the solvent.

The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For biphenyl derivatives, which are generally non-polar to moderately polar, common recrystallization solvents include single solvents like ethanol (B145695) or solvent pairs. A common and effective method for dimethoxybiphenyl compounds is the use of a two-solvent system, such as ethyl acetate/hexane. rsc.org In this method, the compound is dissolved in a small amount of the "good" solvent (ethyl acetate) at an elevated temperature, and then the "poor" solvent (hexane) is added dropwise until the solution becomes turbid. Upon cooling, pure crystals form.

Purity Assessment and Verification Methods

To confirm the identity and purity of the isolated this compound, several analytical methods are employed. These methods provide information about the compound's structure and the presence of any residual impurities.

The primary techniques for purity and identity verification are:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The ¹H NMR spectrum provides information about the number and types of protons and their neighboring atoms, while the ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. For a pure sample of a dimethoxybiphenyl isomer like 4,4'-dimethoxy-1,1'-biphenyl, the NMR spectra show characteristic signals corresponding to the aromatic protons and the methoxy (B1213986) groups. rsc.orgniscpr.res.in For example, the ¹H NMR spectrum of the 4,4'-isomer in CDCl₃ shows signals for the aromatic protons around δ 7.48 and 6.96 ppm, and a singlet for the methoxy protons at δ 3.84 ppm. rsc.org

Melting Point Analysis: The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities typically depress and broaden the melting point range. Therefore, comparing the experimentally determined melting point to a literature value can be a good indicator of purity. For reference, the melting point of the isomeric 4,4'-dimethoxy-1,1'-biphenyl is reported to be in the range of 170-172 °C. rsc.org

Mass Spectrometry (MS): This technique provides the mass-to-charge ratio of the molecule, which can confirm its molecular weight.

Chromatographic Analysis: A pure sample should ideally show a single, sharp peak in an HPLC or UPLC chromatogram under various conditions.

Table 3: Analytical Data for Isomeric 4,4'-Dimethoxy-1,1'-biphenyl for Comparison

Analytical Method Observed Data
Melting Point 170-172 °C
¹H NMR (400 MHz, CDCl₃) δ 7.48 (d, J = 7.6 Hz, 4H), 6.96 (d, J = 8.0 Hz, 4H), 3.84 (s, 6H) ppm

| ¹³C NMR | Characteristic signals for aromatic and methoxy carbons. |

By employing a combination of these purification and analytical techniques, this compound can be obtained with a high degree of purity, suitable for its intended applications.

Advanced Applications and Functional Materials Derived from 2,4 Dimethoxy 1,1 Biphenyl

Role in Catalysis and Ligand Design

The biphenyl (B1667301) scaffold is foundational in the design of high-performance phosphine (B1218219) ligands, which are crucial for homogeneous catalysis. cfmot.de Derivatives of 2,4-Dimethoxy-1,1'-biphenyl serve as key building blocks for synthesizing sophisticated ligands used in transition metal-catalyzed reactions.

Phosphine ligands containing biphenyl units are highly effective in numerous metal-catalyzed reactions, including critical C-C and C-X bond-forming reactions. liv.ac.uk The synthesis of these ligands often involves the reaction of organometallic compounds with halophosphines. beilstein-journals.org Specifically, the 2,4-dimethoxyphenyl moiety, derivable from precursors like 1-bromo-2,4-dimethoxybenzene, can be incorporated to create tailored phosphine ligands. For instance, ligands such as Bis(2,4-dimethoxyphenyl)(phenyl)phosphine selenide (B1212193) have been synthesized and studied. nih.gov

One established method for creating biphenyl-based phosphines is the Suzuki coupling of a haloarylphosphine oxide with an appropriate arylboronic acid, followed by reduction. liv.ac.uk This approach allows for the construction of functionalized biphenyl ligands that can be fine-tuned for specific catalytic applications. liv.ac.uk

Ligand Precursor/DerivativeSynthesis MethodResulting Ligand TypeReference
1-bromo-2,4-dimethoxybenzeneMetal/halogen exchange with BuLi followed by addition of PPhCl₂Aryl phosphines nih.gov
OPPh₂(o-C₆H₄Br) & Arylboronic AcidsPalladium-catalyzed Suzuki coupling followed by reductionFunctionalized biphenyl-based phosphines liv.ac.uk

The electronic and steric properties of phosphine ligands are paramount as they directly influence the reactivity and selectivity of the metal catalyst. cfmot.de The methoxy (B1213986) groups in ligands derived from this compound play a significant electronic role. As electron-donating groups, they increase the electron density on the phosphorus atom and, subsequently, the metal center to which it is coordinated. This modification can enhance the rate of key steps in the catalytic cycle, such as oxidative addition, which is often crucial for high catalyst activity. acs.org

Furthermore, the steric bulk of the biphenyl structure, particularly when substituted at the ortho positions, can be tuned. This steric hindrance influences the coordination environment of the metal, affecting the selectivity of the reaction. cfmot.de Bulky, biphenyl-based phosphines are recognized as one of the most effective ligand classes for challenging cross-coupling reactions, such as Buchwald-Hartwig amination. cfmot.deacs.org By systematically modifying the substituents on the biphenyl core, researchers can optimize catalyst performance for specific transformations, achieving higher yields and selectivities. mdpi.com

Integration into Polymeric Architectures and Advanced Materials

The rigid and well-defined structure of the biphenyl unit makes it an attractive building block for creating high-performance polymers with unique properties. core.ac.uk

Derivatives of dimethoxybiphenyl are employed as monomers in the synthesis of various polymers. For example, 3,3'-dimethoxybiphenyl-4,4'-diamine is used as a starting material to create novel polymers by reacting it with compounds like malic anhydride (B1165640) or various dicarboxylic acids. researchgate.net Similarly, substituted dimethoxybiphenyls, such as 2,2′,6,6′-tetrabromo-4,4′-dimethoxy-1,1′-biphenyl, can be functionalized and subsequently polymerized via reactions like Suzuki-Miyaura coupling to produce rigid poly(p-phenylene)s. acs.org

These monomers can be incorporated into polymeric organic frameworks (POFs), which are robust and tunable porous materials. ornl.gov The geometry and size of the biphenyl-containing monomer influence the porosity and surface area of the resulting polymer. ornl.gov Friedel-Crafts polycondensation is another method where substituted biphenyls are reacted with electrophilic monomers to produce linear polymers with high molecular weights. nsf.gov

Polymer TypeDimethoxybiphenyl-based MonomerPolymerization MethodReference
Polyamides/Polyesters3,3'-dimethoxybiphenyl-4,4'-diaminePolycondensation researchgate.net
Poly(p-phenylene)s2,2′,6,6′-tetrakis(hexylphenyl)-4,4′-bistriflate-1,1′-biphenyl (derived from a dimethoxybiphenyl precursor)Yamamoto coupling acs.org
Polymeric Organic Frameworks (POFs)5''-(3',5'-dimethoxy[1,1'-biphenyl]-4-yl)-quinquephenyl derivativesElectrophilic aromatic substitution ornl.gov
Aromatic Polyketones2,2'-dimethoxybiphenylPolycondensation with diacyl chlorides nsf.gov

The inclusion of the dimethoxybiphenyl unit significantly impacts the final properties of the polymer. The inherent rigidity of the biphenyl backbone contributes to high thermal stability and glass transition temperatures (Tg) in the resulting materials. researchgate.net For instance, poly(aryl ether bisketone)s containing a biphenyl moiety exhibit Tg values in the range of 170 to 190°C and excellent thermal stability. researchgate.net

Potential in Optoelectronic Materials Development (e.g., as part of D-π-A systems)

Donor-π-Acceptor (D-π-A) systems are a critical class of organic molecules used in optoelectronic applications such as organic light-emitting diodes (OLEDs) and sensors. nih.gov These molecules are designed to facilitate intramolecular charge transfer (ICT) upon photoexcitation. nih.gov

The this compound moiety is an excellent candidate for the "Donor" component in such systems. The two methoxy groups are strong electron-donating substituents that enrich the biphenyl core with electron density. This electron-rich "push" unit can be connected via a conjugated "π-bridge" (like an alkene or thiophene) to an electron-withdrawing "Acceptor" group (like a cyano or triazine group). nih.gov

Upon absorption of light, an electron is effectively transferred from the dimethoxybiphenyl donor, through the π-system, to the acceptor. This ICT process is fundamental to the material's optical and electronic properties. nih.gov By carefully selecting the components, the HOMO-LUMO energy gap can be precisely tuned, which in turn controls the absorption and emission wavelengths of the molecule. nih.gov For example, studies on chalcones with multiple methoxy groups (like 2,4,5-trimethoxy derivatives) demonstrate their potential for nonlinear optical applications and their use in green OLEDs, showcasing how methoxy-substituted aromatics function effectively as donors. nih.gov The development of such D-π-A fluorophores is a key area of research for creating advanced, stable, and tunable organic materials for the next generation of optoelectronic devices. chemrxiv.orgrsc.org

Precursors for Complex Organic Frameworks and Supramolecular Structures

The strategic placement of methoxy groups on the biphenyl backbone in derivatives of this compound significantly influences the geometry and electronic properties of the resulting ligands. This, in turn, dictates the topology, connectivity, and functional characteristics of the subsequently synthesized frameworks. The primary application of these derivatives lies in the synthesis of Metal-Organic Frameworks, with dicarboxylic acid variants being the most prominently utilized linkers.

Research has demonstrated the successful synthesis of a variety of MOFs using isomers of dimethoxy-biphenyldicarboxylic acid. These linkers coordinate with a range of metal ions to form crystalline materials with well-defined porous structures.

One notable example is the use of 2,2'-dimethoxy-4,4'-biphenyldicarboxylic acid as a ligand in the solvothermal synthesis of several novel MOFs. rsc.orgrsc.org These frameworks incorporate various divalent and trivalent metal ions, leading to structures with different dimensionalities and topologies. For instance, with manganese (Mn) and nickel (Ni), a 3D framework with sra topology and a 2D network with sql topology are formed, respectively. rsc.orgrsc.org When copper (Cu) is used, a 3D framework with an unprecedented 4-fold interpenetrated lvt topology is observed. rsc.orgrsc.org A particularly complex structure is formed with cadmium (Cd), resulting in a unique acentric 3D/3D hetero-interpenetrated framework. rsc.orgrsc.org

The resulting MOFs exhibit a range of interesting properties. The copper-based MOF, for example, possesses one-dimensional channels with diameters of 7 Å and 11 Å and demonstrates selective gas adsorption capabilities for CO2 over N2 and CH4 over N2. rsc.orgrsc.org The cadmium-based framework shows selective adsorption of cationic dyes and exhibits nonlinear optical (NLO) activity. rsc.orgrsc.org Furthermore, lanthanide-based MOFs have been synthesized using 2,2'-dimethoxy-4,4'-biphenyldicarboxylic acid with europium (Eu), gadolinium (Gd), and dysprosium (Dy). nih.gov These frameworks are isomorphous and feature a 3D structure based on infinite 1D inorganic rod-shaped chains. nih.gov The europium-containing MOF, in particular, displays the characteristic luminescence of the Eu³⁺ ion. nih.gov

Another derivative, 3,3'-dimethoxy-4,4'-biphenyldicarboxylic acid , has also been employed in the synthesis of novel MOFs with cadmium(II), zinc(II), and copper(II). acs.org The resulting frameworks showcase diverse structural features, including a 3D framework with sra topology for the cadmium-based MOF, and 2D layered architectures for the zinc and copper-based materials. acs.org These materials exhibit high thermal stability and interesting photoluminescent and magnetic properties. acs.org

The table below summarizes the key findings from the synthesis and characterization of MOFs derived from dimethoxy-biphenyldicarboxylic acid linkers.

LinkerMetal Ion(s)Resulting MOF Formula (Simplified)Framework Dimensionality & TopologyKey Structural FeaturesReported Properties
2,2'-dimethoxy-4,4'-biphenyldicarboxylic acidMn(II)[MnL(DMF)]n3D, sra topologySimilar secondary building unit (SBU) to Ni-MOFThermal stability
2,2'-dimethoxy-4,4'-biphenyldicarboxylic acidNi(II)[NiL(H2O)2(DMF)]n2D, sql topologySimilar SBU to Mn-MOFThermal stability
2,2'-dimethoxy-4,4'-biphenyldicarboxylic acidCu(II)[Cu2L2(H2O)2]·6H2O·2DMF3D, 4-fold interpenetrated lvt topologyPlanar 4-connected nodes ([Cu2(CO2)4] SBUs)Selective gas adsorption (CO2/N2, CH4/N2)
2,2'-dimethoxy-4,4'-biphenyldicarboxylic acidCd(II), Na(I)Na2(Me2NH2)4[Cd7L10]·9H2O·17Me2NH·2DMF3D, acentric 3D/3D hetero-interpenetrated4- and 8-connected nodes, inorganic 1D chainSelective adsorption of cationic dyes, Nonlinear optical activity
2,2'-dimethoxy-4,4'-biphenyldicarboxylic acidEu(III), Gd(III), Dy(III)[LnL(HCO2)(DMF)]n3D, sra-nets1D inorganic rod-shaped [Ln(CO2)2(HCO2)]n chainsLuminescence (Eu-MOF)
3,3'-dimethoxy-4,4'-biphenyldicarboxylic acidCd(II)[CdL]n3D, sra topologyEight-coordinated Cd(II) with bound methoxy groupsHigh thermal stability (>380 °C), Photoluminescence
3,3'-dimethoxy-4,4'-biphenyldicarboxylic acidZn(II)[ZnL]n2DFour-coordinated Zn(II) SBUHigh thermal stability (>380 °C), Photoluminescence
3,3'-dimethoxy-4,4'-biphenyldicarboxylic acidCu(II)[Cu2L2(DMF)2]·6H2O2D, 4⁴ square lattice topologyPaddle-wheel Cu2(–CO2)4 SBUAntiferromagnetic interaction

Based on available research, the utility of this compound and its functionalized derivatives as precursors for the synthesis of Covalent Organic Frameworks (COFs) and other discrete supramolecular structures has not been reported. The construction of COFs relies on the formation of robust covalent bonds between organic building blocks, typically through reactions involving aldehydes, amines, boronic acids, and other reactive moieties. While in principle, derivatives of this compound could be synthesized with these functionalities, their application in this area of materials science is not yet established in the scientific literature. Similarly, the formation of specific, well-defined supramolecular assemblies through non-covalent interactions with this compound derivatives is not a focus of current research.

Natural Occurrence and Biosynthetic Considerations

Isolation Methodologies for Related Biphenyl (B1667301) Natural Products

The isolation of biphenyl compounds from natural matrices is a critical first step for their structural elucidation and biological evaluation. natpro.com.vn The process typically begins with the collection and preparation of the source material, followed by extraction and chromatographic purification. mdpi.com

The initial extraction is a crucial step designed to separate the desired metabolites from the solid plant or fungal matrix. mdpi.com This is commonly achieved through solvent extraction, utilizing solvents of varying polarities to selectively dissolve different classes of compounds. natpro.com.vn Techniques range from traditional methods like maceration and Soxhlet extraction to more modern and efficient methods such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and pressurized liquid extraction (PLE). mdpi.comnih.govmdpi.com PLE, for instance, uses elevated temperatures and pressures to enhance extraction efficiency while reducing solvent consumption and time. nih.gov

Following extraction, the crude extract, which contains a complex mixture of compounds, undergoes fractionation and purification. Chromatography is the cornerstone of this process. natpro.com.vn A typical workflow might involve preliminary separation using column chromatography with stationary phases like silica (B1680970) gel. Subsequent purification to isolate individual biphenyls is often achieved using high-performance liquid chromatography (HPLC), which offers high resolution for separating structurally similar compounds. natpro.com.vn The final identification and structural elucidation of the isolated biphenyls are carried out using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov

Technique Principle Application in Biphenyl Isolation References
Solvent Extraction Utilizes solvents (e.g., methanol, hexane, ethyl acetate) to dissolve target compounds from a solid matrix.Initial step to create a crude extract from plant or fungal material containing biphenyls. frontiersin.orgnatpro.com.vnnih.gov
Pressurized Liquid Extraction (PLE) Employs solvents at elevated temperatures and pressures to increase extraction efficiency.A modern, automated, and rapid method for extracting biphenyls and their metabolites from samples. nih.gov
Column Chromatography Separates compounds based on differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase flows through.Used for initial fractionation of the crude extract to group compounds by polarity. frontiersin.org
High-Performance Liquid Chromatography (HPLC) A high-resolution separation technique using high pressure to pass a solvent through a column packed with fine particles.Final purification step to isolate pure biphenyl compounds from complex fractions. natpro.com.vn

Postulated Biosynthetic Pathways for Methoxy-Substituted Biphenyls

The biosynthesis of the core biphenyl structure and its subsequent modifications, such as methoxylation, is a complex enzymatic process. While the specific pathway for 2,4-Dimethoxy-1,1'-biphenyl is not detailed in the literature, insights can be drawn from studies on other naturally occurring methoxy-substituted biphenyls, such as the phytoalexin aucuparin (B161809). nih.gov

The formation of the biphenyl scaffold is catalyzed by a key enzyme, biphenyl synthase. nih.gov This enzyme typically utilizes benzoyl-CoA and malonyl-CoA as precursors to form a dihydroxybiphenyl structure, such as 3,5-dihydroxybiphenyl (B3428892), which serves as a common intermediate. nih.gov

Following the creation of the biphenyl core, a series of tailoring reactions occur to produce the diverse range of naturally occurring biphenyls. These modifications include hydroxylation and O-methylation. nih.gov

Hydroxylation: This reaction, which introduces a hydroxyl (-OH) group onto the aromatic ring, is often catalyzed by cytochrome P450 monooxygenases. These enzymes are crucial for functionalizing the biphenyl scaffold. nih.gov

O-Methylation: The characteristic methoxy (B1213986) (-OCH3) groups are installed by O-methyltransferases (OMTs). These enzymes transfer a methyl group from a donor molecule, typically S-adenosyl methionine (SAM), to a hydroxyl group on the biphenyl ring. nih.gov

Studies on the biosynthesis of aucuparin (3,5-dimethoxy-4-hydroxybiphenyl) in cell cultures of Sorbus aucuparia have elucidated a likely sequence of these events: an initial O-methylation, followed by a 4-hydroxylation, and then a second O-methylation. nih.gov This research also indicated that distinct methyltransferases catalyze the two separate methylation steps. nih.gov

Furthermore, research into the biosynthesis of other complex methoxylated natural products, such as quinine, suggests an alternative strategy. In some pathways, the methoxy group is introduced very early, on a precursor molecule like tryptamine. nih.govmpg.debiorxiv.org Downstream enzymes in the pathway then exhibit promiscuity, acting on both the methoxylated and non-methoxylated substrates. mpg.debiorxiv.org This leads to the parallel formation of both types of alkaloids. mpg.de A similar parallel pathway could be postulated for biphenyls, where different methoxy-substitution patterns could arise depending on the timing of methylation and the substrate specificity of the tailoring enzymes.

Biosynthetic Step Enzyme Class Function Example Precursor/Product References
Scaffold Formation Biphenyl SynthaseCatalyzes the formation of the core biphenyl structure.Forms 3,5-dihydroxybiphenyl. nih.gov
Hydroxylation Cytochrome P450 MonooxygenaseAdds hydroxyl (-OH) groups to the biphenyl rings.Conversion of a biphenyl to a hydroxylated biphenyl. nih.gov
O-Methylation O-Methyltransferase (OMT)Transfers a methyl group to a hydroxyl group, forming a methoxy (-OCH3) group.Conversion of 3,5-dihydroxybiphenyl to a methoxy-substituted biphenyl. nih.gov

Future Research Directions and Unexplored Avenues

Innovations in Sustainable Synthesis of Biphenyl (B1667301) Systems

The synthesis of biphenyl systems, including 2,4-Dimethoxy-1,1'-biphenyl, is undergoing a paradigm shift towards more sustainable and environmentally benign methodologies. Traditional coupling reactions often rely on transition metal catalysts like palladium, which can be costly, scarce, and generate toxic byproducts innovations-report.com. Future research is intensely focused on developing "green chemistry" alternatives that minimize waste, reduce energy consumption, and utilize less hazardous materials innovations-report.comacs.org.

One of the most promising avenues is the advancement of transition metal-free coupling methods innovations-report.com. Strategies utilizing hypervalent iodine reagents are gaining traction as they can facilitate the formation of crucial carbon-carbon bonds under milder conditions innovations-report.com. These methods offer a broad substrate scope and high functional group tolerance, which is particularly advantageous for creating complex biphenyl derivatives innovations-report.com. The development of recyclable aryl iodide byproducts from these reactions further enhances their sustainability by improving atom economy innovations-report.com.

Additionally, photochemical and electrochemical synthesis methods are being explored as greener alternatives. Photochemistry, for instance, can overcome challenges of light penetration in reactions through innovative reactor designs like micro-LED packed bed reactors acs.org. Electrosynthesis, particularly using alternating polarity at a constant potential, offers a way to improve efficiency and control in the production of pharmaceutical intermediates acs.org. Biocatalytic methods, using enzymes to drive reactions, also represent a frontier for the sustainable synthesis of complex molecules, potentially reducing the reliance on traditional chemical processes acs.org.

Future research will likely focus on optimizing these green methodologies for the specific synthesis of asymmetrically substituted biphenyls like this compound, aiming for high-yield, cost-effective, and scalable processes for industrial application.

Advanced Computational Modeling and Machine Learning Applications for Design and Prediction

Computational chemistry and machine learning are becoming indispensable tools for accelerating the design and understanding of molecular systems. For this compound and its potential derivatives, these technologies offer unprecedented opportunities for prediction and optimization.

Computational Modeling: Advanced computational techniques like Density Functional Theory (DFT) and reactive molecular dynamics (MD) simulations provide deep insights into the molecular properties and reaction mechanisms of biphenyl compounds. DFT calculations can be used to validate decomposition pathways and determine bond energies, which is crucial for understanding the stability of these molecules. For instance, studies on chlorinated biphenyls have used computational methods to analyze conformational mobility, molecular electrostatic potential (MEP), and dipole moments, correlating these properties with their activities. nih.gov Such computational studies can elucidate the geometry and electrostatic properties of substituted biphenyls, helping to rationalize their behavior. nih.gov For 4,4'-dimethoxy-1,1'-biphenyl, DFT has been employed to compare theoretical data with X-ray structures and to analyze frontier molecular orbitals and charge distribution. niscpr.res.inniscpr.res.in

Machine Learning Applications: Machine learning (ML) is revolutionizing the prediction of molecular properties and the design of new molecules. youtube.com ML models can be trained on large datasets generated from quantum mechanics (QM) and molecular dynamics (MD) simulations to establish quantitative relationships between a molecule's structure and its properties. nih.gov For example, artificial neural network (ANN) and random forest (RF) models have been used to predict the bond dissociation energy of diphenylamine (B1679370) antioxidants, providing a new method for designing high-performance molecules. nih.gov In the context of drug discovery, ML can accelerate the identification of lead compounds by predicting properties like absorption, distribution, metabolism, excretion, and toxicity (ADMET). youtube.com Self-supervised learning approaches can further enhance the efficiency of this process by analyzing large datasets of molecular structures without the need for labeled data. youtube.com

The future application of these computational and ML techniques to this compound will enable the in silico design of novel derivatives with precisely predicted electronic, optical, and biological properties, significantly reducing the time and cost associated with experimental synthesis and testing.

Computational TechniqueApplication for Biphenyl SystemsPotential Insights for this compound
Density Functional Theory (DFT) Validation of decomposition pathways, calculation of bond enthalpies. Analysis of molecular orbitals and electrostatic potential. niscpr.res.inPrediction of reactivity, stability, and electronic properties.
Molecular Dynamics (MD) Simulation of chemical reactions and decomposition under various conditions. Understanding conformational changes and interactions with other molecules.
Machine Learning (ML) Prediction of properties (e.g., bond dissociation energy). nih.gov High-throughput screening of candidate molecules. youtube.comDesign of derivatives with optimized properties for specific applications.

Exploration of Novel Derivatives with Tailored Electronic and Structural Properties

The biphenyl scaffold is a fundamental backbone in a vast array of functional molecules, from pharmaceuticals to organic materials. rsc.orgresearchgate.net The inherent twist angle between the two phenyl rings gives rise to atropisomerism in substituted derivatives, a key feature for stereoselective synthesis. rsc.org Future research on this compound will undoubtedly focus on the rational design and synthesis of novel derivatives with precisely tailored electronic and structural characteristics.

By strategically modifying the substituents on the biphenyl core, researchers can fine-tune its properties. For example, introducing different functional groups can alter the molecule's conformation, polarity, and electronic nature. Dynamic NMR measurements on mono-ortho substituted biphenyls have been used to probe the effective size of various substituents and their impact on the barrier to aryl-aryl rotation. researchgate.net

The synthesis of novel derivatives extends to applications in medicinal chemistry. Biphenyl derivatives have been designed as inhibitors for biological targets like the PD-1/PD-L1 pathway, demonstrating potent anticancer efficacy. nih.gov The design process for these compounds involves creating series of molecules with varied substituents to optimize inhibitory activity. nih.gov Similarly, new 2,2'-substituted 4,4'-dimethoxy-6,6'-dimethyl[1,1'-biphenyls] have been developed as chiral dopants for liquid crystals, inducing a strong helical twisting power. nih.govresearchgate.net

Future work will likely involve the synthesis of a library of this compound derivatives with diverse functional groups. This will allow for a systematic investigation of structure-property relationships, leading to the development of molecules optimized for applications in fields such as materials science, pharmacology, and electronics.

Derivative TypePotential ApplicationKey Research Focus
Chiral Derivatives Liquid crystals, asymmetric catalysisControl of helical twisting power and stereoselectivity. nih.gov
Biologically Active Derivatives Pharmaceuticals (e.g., anticancer agents)Optimization of binding to biological targets and in vivo efficacy. nih.gov
Photoactive Derivatives Organic light-emitting diodes (OLEDs), sensorsTuning of absorption and emission properties. beilstein-journals.org

Integration into Emerging Functional Materials with Tunable Characteristics

The unique structural and electronic properties of biphenyl compounds make them excellent candidates for integration into a new generation of functional materials with tunable characteristics. The ability to modify the biphenyl core allows for precise control over the macroscopic properties of the resulting materials.

One area of significant potential is in the development of advanced optical and electronic materials. The adjustment of optical characteristics in transition metal complexes can be achieved by systematically modifying ligands, including those based on biphenyl structures. mdpi.com Biphenyl-containing polymers have been synthesized and their morphologies studied for potential applications in electronics. Aromatic ring spacers, including biphenyls, are utilized in fluorescence resonance energy transfer (FRET)-based assays and for the construction of supramolecular structures due to their rigid and conjugated π-systems. mdpi.com

Furthermore, biphenyl derivatives are being explored for their use in liquid crystals. Novel optically active biphenylic chiral dopants have been shown to induce very short cholesteric pitches in nematic liquid crystals, which is a desirable property for display technologies. nih.gov The introduction of mesogenic residues on the biphenyl structure leads to a molecular architecture that is highly efficient for this purpose. nih.gov

The integration of this compound and its future derivatives into polymers, metal-organic frameworks (MOFs), and supramolecular assemblies is a promising research direction. By controlling the arrangement and interaction of these molecular building blocks, it will be possible to create materials with tunable conductivity, luminescence, porosity, and responsiveness to external stimuli, opening up applications in sensing, energy storage, and smart devices.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2,4-Dimethoxy-1,1'-biphenyl?

The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, using halogenated precursors (e.g., bromo- or iodobenzene derivatives) and methoxy-substituted boronic acids. Reaction conditions often require palladium catalysts (e.g., Pd(PPh₃)₄) and base-mediated deprotection steps to retain methoxy groups . Condensation reactions with acetophenone derivatives may also be utilized under acidic or basic conditions, followed by purification via column chromatography .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Data collection is performed using synchrotron or laboratory X-ray sources, followed by refinement using software like SHELXL . Hirshfeld surface analysis can further characterize intermolecular interactions (e.g., C–H···O, π-π stacking) to explain packing motifs .

Q. What analytical techniques validate the purity and identity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substitution patterns and methoxy group integration. High-resolution mass spectrometry (HRMS) verifies molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% typical for research-grade material) .

Advanced Research Questions

Q. How do the electronic properties of this compound influence its reactivity in catalytic systems?

Methoxy groups act as electron-donating substituents, enhancing electron density on the biphenyl core. This facilitates coordination to transition metals (e.g., Pd, Au) in catalytic cycles, as seen in phosphine ligand derivatives like BIPHEPHOS. Computational studies (DFT) can quantify charge distribution and predict regioselectivity in cross-coupling reactions .

Q. What role does this compound play in asymmetric catalysis?

Derivatives such as Cl-MeO-BIPHEP are chiral ligands in asymmetric hydrogenation and C–C bond-forming reactions. The dimethoxy groups stabilize metal-ligand complexes through steric and electronic effects, enabling enantioselectivity >90% in some cases .

Q. How can solubility and aggregation behavior of this compound be modeled for solvent selection?

Solubility parameters (e.g., logP) are calculated using software like ACD/Labs. Molecular dynamics (MD) simulations predict aggregation tendencies in polar solvents (e.g., DMSO vs. hexane), which are critical for reaction design .

Q. What strategies mitigate steric hindrance in functionalized this compound derivatives?

Substituent positioning (para vs. ortho) and protecting group strategies (e.g., silyl ethers for methoxy groups) reduce steric clashes during derivatization. Kinetic studies using time-resolved NMR monitor reaction progress under varying temperatures .

Methodological Considerations

  • Data Contradictions : Discrepancies in crystallographic data (e.g., bond lengths) may arise from experimental resolution or solvent effects. Cross-validation with spectroscopic data (IR, Raman) is recommended .
  • Safety Protocols : Although non-hazardous per WGK classification, methoxy-substituted aromatics require handling in fume hoods due to potential volatility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.